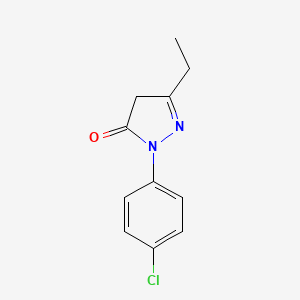
1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is a synthetic compound that is commonly referred to as CEPO. It is a pyrazolone derivative that has been found to have neuroprotective effects. This compound has been studied extensively in recent years due to its potential applications in the treatment of neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Properties
1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one derivatives demonstrate significant potential as antimicrobial and anticancer agents. Research indicates that certain synthesized compounds of this category show higher anticancer activity than doxorubicin, a reference drug. These compounds also display a range of antimicrobial activities, indicating their broad-spectrum potential in medical research (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Characterization
The synthesis processes of compounds containing this compound have been extensively studied. These processes involve various raw materials and conditions to achieve high yield and purity. This research is crucial for developing effective methods for producing these compounds for further study and potential applications (Zhang Heng-qian, 2015).
Structural Analysis and Molecular Interactions
In-depth structural analyses of these compounds have been conducted using methods like X-ray crystallography. These studies reveal details about molecular geometry, intermolecular interactions, and the overall stability of the compounds. This structural information is vital for understanding the properties and potential applications of these compounds (Dehua Zhang, Xiaoyan Zhang, & Lijuan Guo, 2009).
Potential in Electrochemistry
Research into the electrochemical properties of this compound derivatives has been conducted. This includes studies on Cu(II) complexes of these compounds, which indicate interesting electrochemical behaviors and potential applications in this field (Nakum & Jadeja, 2018).
Mecanismo De Acción
Target of Action
The primary target of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is the histamine H3 receptor . Histamine H3 receptors are primarily found in the central nervous system, where they regulate the release of histamine and other neurotransmitters .
Mode of Action
This compound acts as an antagonist/inverse agonist at the histamine H3 receptor . This means it binds to the receptor and reduces its activity. By blocking the action of histamine at the H3 receptor, the compound increases the synthesis and release of histamine .
Biochemical Pathways
The increased histamine levels in the brain, resulting from the action of this compound, can affect various biochemical pathways. Histamine can bind to H1 receptors, which increases communication to neurons in brain regions important for sleep and wakefulness .
Result of Action
The action of this compound leads to increased histamine levels in the brain. This can have various effects at the molecular and cellular level, potentially influencing sleep-wake cycles, cognitive function, and other neurological processes .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-ethyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-2-9-7-11(15)14(13-9)10-5-3-8(12)4-6-10/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRHEJFKBYAOTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)C1)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2411923.png)
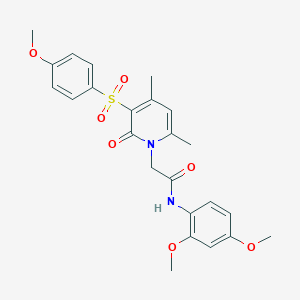
![Tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2411927.png)
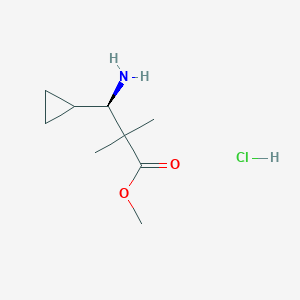
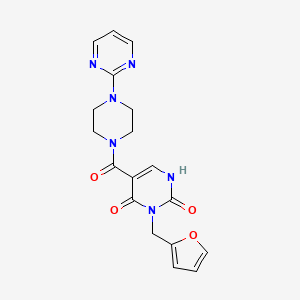
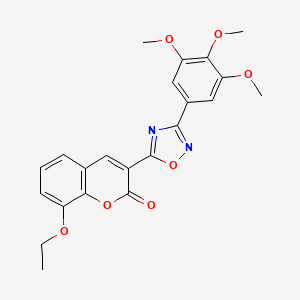
![3-cyclopropyl-1-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2411933.png)
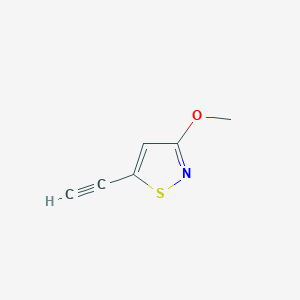
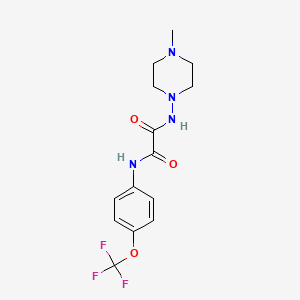

![6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2411939.png)
![(Z)-benzyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2411942.png)
![2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2411943.png)
